Enarodustat - 1262132-81-9

Enarodustat

Catalog Number: EVT-267226
CAS Number: 1262132-81-9
Molecular Formula: C17H16N4O4
Molecular Weight: 340.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enarodustat (JTZ-951) is a novel, orally available small molecule classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, ] It acts as an erythropoiesis-stimulating agent by mimicking the body's adaptive response to hypoxic conditions. [, ] Enarodustat is currently being investigated for its potential in treating anemia associated with chronic kidney disease (CKD). [, , , , , , , ]

Future Directions
  • Further investigation into its long-term safety and efficacy: While initial studies have shown promising results, further research is needed to fully understand the long-term safety and efficacy of Enarodustat, particularly in diverse patient populations. [, ]
  • Exploring its potential in other diseases: Given its mechanism of action and observed effects on metabolic and cardiovascular parameters, future research could explore the potential therapeutic applications of Enarodustat in other diseases beyond CKD, such as heart failure, pulmonary hypertension, and stroke. []
  • Optimizing dosing regimens: Research is needed to optimize dosing regimens of Enarodustat, considering factors such as patient characteristics, disease severity, and potential drug interactions. [, , , ]
Source and Classification

Enarodustat, also known by its developmental code JTZ-951, is derived from a series of chemical syntheses designed to create effective inhibitors of hypoxia-inducible factor prolyl hydroxylases. These enzymes play a critical role in the regulation of erythropoiesis by modulating the stability of hypoxia-inducible factors, which are essential for erythropoietin production. The molecular formula of enarodustat is C17H17ClN4O4C_{17}H_{17}ClN_{4}O_{4}, and it has been classified under small molecule drugs targeting chronic renal failure anemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of enarodustat involves several key steps:

  1. Directed Orthometalation: The synthesis begins with the directed orthometalation of the pyridine ring using lithium diisopropylamide (LDA) to produce an intermediate that is subsequently quenched with carbon dioxide to yield dichloronicotinic acid.
  2. Esterification: A Lewis-acid catalyzed esterification process is employed to convert the intermediate into a tert-butyl ester with a high yield.
  3. Nucleophilic Aromatic Substitution: Sequential nucleophilic aromatic substitutions are performed using benzyl alcohol followed by hydrazine, leading to the formation of a triazolopyridine derivative.
  4. Dimroth Rearrangement: This rearrangement is crucial for securing the regioselectivity of the triazolopyridine derivative, resulting in an impressive yield.
  5. Sonogashira Coupling: This step involves coupling with phenylacetylene, followed by deprotection to yield the final carboxylic acid form of enarodustat .
Molecular Structure Analysis

Structure and Data

Enarodustat's molecular structure features a phenyl ring connected to a triazolopyridine moiety via a two-carbon alkyl chain. Key structural components include:

  • Phenyl Ring: Provides stability and hydrophobic character.
  • Triazolopyridine: Involved in biological activity through interaction with target enzymes.
  • Carboxylic Acid Group: Essential for solubility and interaction with biological targets.

The InChIKey for enarodustat is BPZAJOSLAXGKFI-UHFFFAOYSA-N, which aids in database searches for chemical properties and interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Enarodustat undergoes several chemical reactions during its synthesis:

  • Amide Bond Formation: Achieved through reaction with glycine ethyl ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.
  • Reduction Reactions: The alkyne is reduced post-coupling to liberate hydroxyl groups essential for biological activity.
  • Hydrolysis: Final hydrolysis steps yield enarodustat as a free carboxylic acid.

These reactions are characterized by their specificity and efficiency, enabling the production of enarodustat in high yields across multiple steps .

Mechanism of Action

Enarodustat functions by inhibiting hypoxia-inducible factor prolyl hydroxylases, which leads to increased levels of hypoxia-inducible factors in the cell. This mechanism enhances erythropoietin production, stimulating red blood cell formation. The inhibition occurs through competitive binding at the active site of these enzymes, effectively mimicking low oxygen conditions without actual hypoxia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 364.79 g/mol
  • Melting Point: Not specified; generally assessed through experimental methods.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions has been evaluated during clinical trials.

These properties are crucial for understanding how enarodustat behaves in biological systems and its formulation as a therapeutic agent .

Applications

Scientific Uses

Enarodustat has been primarily studied for its application in treating anemia associated with chronic kidney disease. Clinical trials have demonstrated its efficacy in maintaining hemoglobin levels comparable to existing therapies like darbepoetin alfa while offering potential advantages in administration frequency and patient compliance. Furthermore, ongoing research explores its broader applications in other types of anemia and potential roles in enhancing erythropoiesis under various pathological conditions .

Introduction to Enarodustat

Enarodustat (development code JTZ-951, brand name ENAROY®) is an orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for treating anemia associated with chronic kidney disease (CKD). It represents a paradigm shift from conventional injectable erythropoiesis-stimulating agents (ESAs) by harnessing physiological oxygen-sensing pathways to stimulate erythropoiesis and improve iron utilization [1] [7].

Historical Development and Regulatory Approvals

Enarodustat was discovered and developed by Japan Tobacco Inc., with its first global approval granted in Japan in September 2020 for anemia management in CKD patients [1] [8]. This approval was based on a comprehensive clinical development program including multiple phase 2 and phase 3 trials demonstrating efficacy and safety. The drug is currently undergoing clinical evaluation in the United States and South Korea through licensing agreements with JW Pharmaceutical [1] [3].

Key regulatory and developmental milestones include:

  • 2016: Initiation of phase 2 trials in Japan demonstrating dose-responsive hemoglobin elevation [1]
  • 2018-2019: Pivotal phase 3 SYMPHONY trials establishing non-inferiority to darbepoetin alfa [2] [6]
  • 2020: Manufacturing and marketing approval by Japanese regulatory authorities [8]
  • 2021-2022: Publication of 52-week long-term extension studies confirming sustained efficacy [3]

Table 1: Developmental Milestones of Enarodustat

YearDevelopment PhaseKey Outcomes
2016Phase 2 trials initiatedDose-responsive hemoglobin elevation established in CKD patients [1]
2018Phase 3 SYMPHONY ND trial initiatedRandomized comparison against darbepoetin alfa in non-dialysis CKD [2]
2020Japanese regulatory approvalApproved for anemia in CKD (dialysis and non-dialysis) [1] [8]
2021SYMPHONY long-term studies published52-week safety and efficacy data in dialysis and non-dialysis CKD [3]

Role in the Context of Chronic Kidney Disease (CKD)-Associated Anemia

Mechanism of Action

Enarodustat inhibits HIF prolyl hydroxylase enzymes (PHD1-3), preventing oxygen-dependent degradation of hypoxia-inducible factor alpha (HIF-α) subunits. This stabilization leads to:

  • Enhanced erythropoietin production: HIF dimerization activates transcription of the erythropoietin gene in the kidney and liver [4] [7]
  • Improved iron mobilization: Simultaneous upregulation of transferrin, transferrin receptors, and duodenal iron transporters (divalent metal transporter 1; DMT1) [7] [9]
  • Reduced hepcidin expression: Downregulation of the key iron regulatory hormone hepcidin via HIF-mediated pathways and reduced inflammation [4] [9]

This multimodal mechanism distinguishes enarodustat from conventional ESAs by simultaneously addressing both erythropoietin deficiency and iron-restricted erythropoiesis—two fundamental pathophysiological components of renal anemia [7] [9].

Therapeutic Efficacy in Clinical Trials

Non-dialysis CKD populations:The phase 3 SYMPHONY ND trial randomized erythropoiesis-stimulating agent (ESA)-naïve and ESA-treated patients to enarodustat or darbepoetin alfa (DA) for 24 weeks. Key findings included:

  • Non-inferiority in hemoglobin maintenance: Mean Hb during weeks 20-24 was 10.96 g/dl (95% CI: 10.84–11.07) with enarodustat versus 10.87 g/dl with DA (difference: 0.09 g/dl; 95% CI: -0.07–0.26) [2] [6]
  • Target hemoglobin achievement: 89.7% of enarodustat-treated patients maintained Hb within 10-12 g/dl versus 90.1% with DA [6]
  • Superior iron utilization: Enarodustat significantly decreased serum hepcidin by 24.3% and ferritin by 33.5% while increasing total iron-binding capacity (TIBC) by 17.8% compared to DA (all p<0.001) [2] [9]

Table 2: Hemoglobin Outcomes in Phase 3 Clinical Trials

Trial (Population)DurationTreatment GroupMean Hb (g/dl)Target Range AchievementHb Stability
SYMPHONY ND (Non-dialysis) [2] [6]24 weeksEnarodustat (n=103)10.96 (10.84–11.07)89.7%Comparable to DA
Darbepoetin alfa (n=104)10.87 (10.75–10.99)90.1%Reference standard
SYMPHONY ND-Long (Non-dialysis) [3]52 weeksEnarodustat (n=132)11.02 (10.91–11.13)88.6%Sustained response
SYMPHONY HD-Long (Hemodialysis) [3]52 weeksEnarodustat (n=136)10.89 (10.78–11.00)86.8%Sustained response

Dialysis-dependent CKD:In the 52-week SYMPHONY HD-Long study of hemodialysis patients:

  • Hemoglobin was consistently maintained at 10.89 g/dl (95% CI: 10.78–11.00) [3]
  • 86.8% of patients achieved mean Hb within the 10-12 g/dl target range throughout treatment [3]

Impact on Iron Metabolism

Enarodustat demonstrates unique pharmacodynamic effects on iron homeostasis that translate to clinical advantages:

Table 3: Effects on Iron Metabolism Parameters

ParameterChange vs. BaselineChange vs. ESA TreatmentClinical Significance
Serum Hepcidin↓ 41.2%↓ 24.3% vs. DA [2] [9]Improved iron mobilization from stores
Ferritin↓ 35.6%↓ 33.5% vs. DA [2]Reduced inflammation-induced iron sequestration
TIBC/Transferrin↑ 18.7%↑ 17.8% vs. DA [2]Enhanced iron transport capacity
TSAT↑ 9.8% vs. DA [9]Improved iron availability for erythropoiesis

Preclinical studies in rat models of anemia of inflammation demonstrated that enarodustat, unlike recombinant erythropoietin:

  • Increased mean corpuscular volume (MCV) and mean corpuscular hemoglobin (MCH)
  • Elevated serum iron and transferrin saturation (TSAT)
  • Reduced hepatic hepcidin mRNA expression by >50% (p<0.01) [9]

These effects occur without depleting hepatic iron stores, indicating superior iron recycling efficiency compared to ESAs [9]. The iron-friendly profile may reduce intravenous iron requirements in CKD patients, particularly those with functional iron deficiency or inflammation-induced iron restriction.

Physiological Advantages Over Conventional Therapies

  • Endogenous erythropoietin regulation: Enarodustat stimulates physiological EPO production within the normal circadian range (15–20 mIU/ml), avoiding the supraphysiological peaks (>100 mIU/ml) associated with ESA injections [1] [7]
  • Tissue oxygenation response: By activating the HIF pathway, enarodustat enhances tissue oxygen delivery through multiple mechanisms including vascular endothelial growth factor (VEGF) induction and metabolic adaptation [4]
  • Renal function considerations: In non-dialysis CKD patients, 52-week treatment showed stable estimated glomerular filtration rates (eGFR), suggesting no accelerated kidney function decline [3]

Properties

CAS Number

1262132-81-9

Product Name

Enarodustat

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Enarodustat

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.